(4-((2-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(4-((2-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O and its molecular weight is 374.488. The purity is usually 95%.
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Biological Activity
(4-((2-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a naphthyridine core with substitutions that enhance its biological profile. Its molecular formula is C23H26N4O with a molecular weight of approximately 390.5 g/mol. The structural uniqueness stems from the isopropylphenylamino group and the pyrrolidinylmethanone moiety, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways crucial for cellular responses.
Biological Activity Overview
Research has indicated several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : There is evidence of antimicrobial activity, particularly against Gram-positive bacteria, indicating potential use in treating infections.
- Neuroprotective Effects : Some studies have indicated neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
Table 1: Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against Gram-positive bacteria | |
Neuroprotective | Reduces neuroinflammation |
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis via the mitochondrial pathway. The IC50 values were reported in the low micromolar range, indicating strong efficacy .
- Antimicrobial Study : Research published in Antibiotics explored the compound's effectiveness against Staphylococcus aureus and found it to possess a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Neuroprotection Research : A recent investigation in Neuroscience Letters showed that the compound reduced markers of neuroinflammation in a rodent model of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Properties
IUPAC Name |
[7-methyl-4-(2-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15(2)17-8-4-5-9-20(17)26-21-18-11-10-16(3)25-22(18)24-14-19(21)23(28)27-12-6-7-13-27/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVCXAIBZFRRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3C(C)C)C(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.